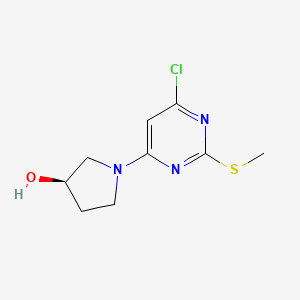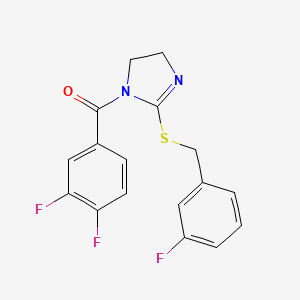
(3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule. It contains multiple functional groups, including a difluorophenyl group, a fluorobenzyl group, and an imidazolyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The difluorophenyl and fluorobenzyl groups are aromatic, while the imidazolyl group is a five-membered ring containing two nitrogen atoms .
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Photostability Enhancement
Research demonstrates that fluorination of fluorophores can significantly enhance their photostability and improve spectroscopic properties. A study by Woydziak et al. (2012) focused on the synthesis of bis(2,4,5-trifluorophenyl)methanone and its subsequent transformation into various fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds, including structures akin to (3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, are highly fluorescent and offer tunable absorption and emission spectra, making them valuable for developing novel fluorophores for bioimaging and other applications (Woydziak, Fu, & Peterson, 2012).
Heterocyclic Compounds in Material Science
The synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants, as reported by Ghaemy et al. (2013), reveal the significance of integrating heterocyclic structures, similar to the imidazole moiety in the compound of interest. These materials exhibit remarkable solubility, thermal stability, and fluorescence, suggesting potential applications in the development of advanced polymeric materials with specific optical properties (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Catalytic Applications and Structural Investigations
Research on the catalytic and structural properties of related heterocyclic compounds highlights the potential utility in catalysis and structural chemistry. For example, the study on carbene and imidazole compounds by Moreno-Fuquen et al. (2019) provides insights into the reactivity and structural configuration of similar compounds. Such investigations contribute to understanding the catalytic mechanisms and designing new catalysts for organic synthesis (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Photophysical Behavior and Luminescence Studies
The exploration of excited state properties and luminescence of thermally activated delayed fluorescence molecules by Fan et al. (2018) indicates the relevance of studying the photophysical behavior of compounds with complex fluorinated and heterocyclic structures. Such research aids in designing organic materials with enhanced fluorescent efficiency and potential applications in optoelectronics and bioimaging (Fan, Zhang, Zhou, Lin, & Wang, 2018).
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-13-3-1-2-11(8-13)10-24-17-21-6-7-22(17)16(23)12-4-5-14(19)15(20)9-12/h1-5,8-9H,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEHBEFBNKKNDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)
![Propan-2-yl 2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2405288.png)
![N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405292.png)
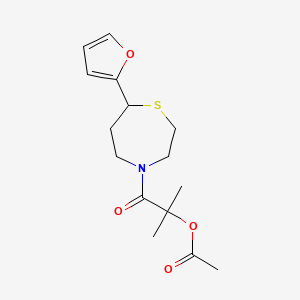
![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)

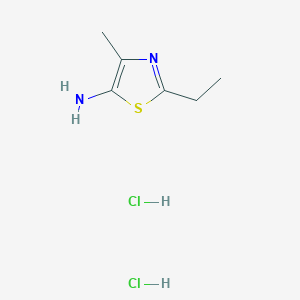
![[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2405298.png)
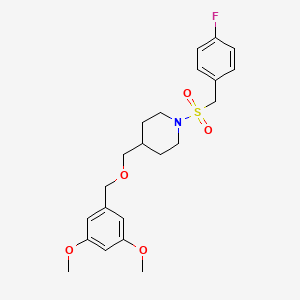
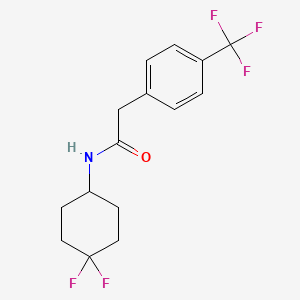

![4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene](/img/structure/B2405304.png)
